1,2,3,6,8-Pentachlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,6,8-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5-9-8(18-12(5)7(15)2-4)3-6(14)10(16)11(9)17/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQJZOFUPXEZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232564 | |
| Record name | 1,2,3,6,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-51-2 | |
| Record name | 1,2,3,6,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20ZUZ4U0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Congener Specific Characteristics and Classification
Structural Isomerism within the Polychlorinated Dibenzofuran (B1670420) Family
Polychlorinated dibenzofurans are a group of organic compounds formed on a dibenzofuran molecule. The dibenzofuran structure has eight positions where hydrogen atoms can be substituted by chlorine atoms. This possibility of substitution gives rise to a large number of distinct compounds, known as congeners. nih.gov Congeners that have the same number of chlorine atoms are referred to as isomers. nih.gov
The PCDF family consists of 135 different congeners. nih.govapvma.gov.au The toxicity of these compounds is not uniform; only 17 congeners with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of toxicological significance. apvma.gov.au The number of possible isomers varies depending on the total number of chlorine atoms attached to the dibenzofuran structure.
Table 1: Number of Isomers for Polychlorinated Dibenzofuran (PCDF) Congeners
| Number of Chlorine Atoms | Name | Number of Isomers |
|---|---|---|
| 1 | Monochlorodibenzofuran (MCDF) | 4 |
| 2 | Dichlorodibenzofuran (DCDF) | 16 |
| 3 | Trichlorodibenzofuran (TrCDF) | 28 |
| 4 | Tetrachlorodibenzofuran (TCDF) | 38 |
| 5 | Pentachlorodibenzofuran (PeCDF) | 28 |
| 6 | Hexachlorodibenzofuran (HxCDF) | 16 |
| 7 | Heptachlorodibenzofuran (HpCDF) | 4 |
| 8 | Octachlorodibenzofuran (OCDF) | 1 |
| Total | 135 |
Data sourced from U.S. Environmental Protection Agency documents. epa.gov
Isomeric Differentiation of 1,2,3,6,8-Pentachlorodibenzofuran
This compound is one of the 28 isomers of pentachlorodibenzofuran (PeCDF). epa.gov Its unique identity is defined by the specific arrangement of its five chlorine atoms on the dibenzofuran backbone. The numbers in its name correspond to the carbon atoms where the chlorine atoms are attached, following the standard IUPAC nomenclature for chemical compounds.
The key differentiating feature of 1,2,3,6,8-PeCDF is its substitution pattern, which does not conform to the arrangement found in the most toxic PCDF congeners. The most potent PCDFs are those with chlorine atoms at positions 2, 3, 7, and 8. wikipedia.orgchemistry-matters.com These laterally substituted congeners, such as 2,3,7,8-Tetrachlorodibenzofuran (TCDD), are structurally similar enough to bind to the aryl hydrocarbon receptor (AhR), a step that initiates a cascade of toxic effects. chemistry-matters.comresearchgate.net
In contrast, this compound has chlorine atoms at positions 1, 2, 3, 6, and 8. The absence of simultaneous chlorination at both the 7 and the 3 positions distinguishes it structurally and toxicologically from highly potent isomers like 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF.
Comparative Biological Potency among PCDF Congeners
The biological potency of PCDF congeners is assessed using a system of Toxic Equivalency Factors (TEFs). wikipedia.org This system compares the toxicity of an individual congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgnih.gov The total toxicity of a mixture of these compounds can be expressed as a single value, the Toxic Equivalency (TEQ). wikipedia.orgpops.int
The World Health Organization (WHO) has established consensus TEF values for the 17 toxicologically significant PCDD and PCDF congeners, all of which are chlorinated at the 2, 3, 7, and 8 positions. nih.gov Congeners that lack this specific substitution pattern are considered to have negligible dioxin-like toxicity and are generally not assigned TEF values.
Consequently, this compound is not assigned a TEF value by the WHO. Its biological potency is considered insignificant compared to the regulated 2,3,7,8-substituted congeners. This is in stark contrast to other pentachlorodibenzofuran isomers that do have the required lateral chlorine substitution. For example, 2,3,4,7,8-Pentachlorodibenzofuran has a TEF of 0.3 (based on the 2005 WHO TEFs), indicating substantial biological potency. nih.gov
Table 2: WHO-2005 Toxic Equivalency Factors (TEFs) for Pentachlorodibenzofuran (PeCDF) Isomers
| Congener | Substitution Pattern | WHO 2005 TEF for Humans/Mammals |
|---|---|---|
| 1,2,3,7,8-PeCDF | 2,3,7,8-substituted | 0.03 |
| 2,3,4,7,8-PeCDF | 2,3,7,8-substituted | 0.3 |
| 1,2,3,6,8-PeCDF | Not 2,3,7,8-substituted | Not Assigned |
Data sourced from the World Health Organization. nih.gov
The lack of a TEF value for this compound underscores the critical role of the specific isomeric structure in determining the biological activity of polychlorinated dibenzofurans. Only those congeners that can adopt a specific planar conformation and bind effectively to the AhR are considered a significant toxicological threat. ca.gov
Environmental Dynamics and Occurrence Research on 1,2,3,6,8 Pentachlorodibenzofuran
This article details the environmental dynamics of 1,2,3,6,8-Pentachlorodibenzofuran (1,2,3,6,8-PeCDF), focusing on its formation pathways and distribution in various environmental compartments. As a member of the polychlorinated dibenzofurans (PCDFs) family, this compound is not produced commercially but arises as an unintended byproduct of various industrial and thermal activities.
Environmental Fate and Transport Mechanisms
Environmental Persistence and Degradation Half-lives
There is no specific information available in the reviewed scientific literature on the environmental persistence or degradation half-lives of 1,2,3,6,8-Pentachlorodibenzofuran in various environmental compartments such as soil, water, or sediment. Generally, the persistence of PCDFs is related to their degree of chlorination and their substitution pattern. researchgate.net Compounds lacking the 2,3,7,8-chlorine substitution are typically metabolized and eliminated more rapidly than their 2,3,7,8-substituted counterparts. ca.gov However, without specific studies on 1,2,3,6,8-PeCDF, its exact persistence remains unquantified.
Bioaccumulation and Biotransfer within Ecological Food Chains
Specific quantitative data on the bioaccumulation and biotransfer of this compound within ecological food chains are not available in the current body of scientific literature.
While monitoring studies have analyzed for the presence of 1,2,3,6,8-PeCDF in the eggs of fish-eating birds like the Herring Gull, the compound was not detected in the samples, precluding any determination of its uptake and distribution patterns. publications.gc.ca Research on other PCDF isomers indicates that these compounds, due to their lipophilicity, tend to accumulate in the fatty tissues of organisms. nih.gov However, the specific behavior of the 1,2,3,6,8-PeCDF isomer has not been documented.
There are no specific studies that detail the trophic transfer dynamics of this compound. The potential for a chemical to magnify in the food web is a key aspect of its environmental risk, but this has not been characterized for this particular PCDF isomer.
Long-Range Environmental Transport Potential and Modeling
Information regarding the long-range environmental transport potential of this compound, including any modeling studies, is not present in the available scientific and technical literature. The potential for a persistent organic pollutant to travel long distances in the atmosphere is a critical factor in assessing its global impact, but such an assessment has not been published for 1,2,3,6,8-PeCDF.
Advanced Analytical Methodologies for 1,2,3,6,8 Pentachlorodibenzofuran
Sample Preparation and Extraction Strategies
The initial and most critical stage in the analysis of 1,2,3,6,8-Pentachlorodibenzofuran is the extraction of the analyte from the sample matrix and the removal of interfering compounds. nih.govnih.gov The complexity of matrices such as soil, sediment, and biological tissues necessitates extensive cleanup procedures to isolate the target compounds. fms-inc.commdpi.com
The choice of extraction technique is dependent on the sample matrix. Common methods include pressurized liquid extraction (PLE), which uses elevated temperatures and pressures to quickly extract analytes from solid and semi-solid samples. fms-inc.comresearchgate.net For instance, a method for river sediment involves mixing the sample with an inert material like Hydromatrix®, spiking with isotopically labeled standards, and extracting with a dichloromethane/hexane mixture at 120°C and 1500 psi. fms-inc.com
For fatty food and biological tissue samples, which have high lipid content, extensive cleanup is required to prevent co-extracted lipids from interfering with the analysis. researchgate.netnih.gov Techniques such as solid-phase extraction (SPE) are employed. mdpi.com In some automated systems, the sample extract is passed through a series of columns to remove lipids and other interferences before analysis. j2scientific.eu
Following initial extraction, multi-step cleanup procedures are essential to remove co-extracted interferences. oup.com These procedures often involve column chromatography with various adsorbents. rudn.ruoup.com Automated cleanup systems, such as the PowerPrep® system, can process samples through multiple columns in sequence. fms-inc.comuliege.be
A typical multi-column setup for PCDF analysis includes:
Acidic Silica (B1680970) Gel Column: Often treated with sulfuric acid, this column removes bulk organic matter and oxidizable compounds. nih.govoup.comnih.gov
Basic Alumina Column: This column separates PCDFs from other compounds like polychlorinated biphenyls (PCBs). fms-inc.comuliege.be
Carbon Column: A carbon-celite or other carbon-based column is used to fractionate planar molecules like PCDFs from non-planar molecules. The target analytes are adsorbed onto the carbon and then selectively eluted, often by reversing the solvent flow (back-flushing) with a solvent like toluene. fms-inc.comj2scientific.euuliege.be
Disposable, pre-packed multi-layer silica gel columns that combine several of these functions are also used to streamline the cleanup process for food samples. nih.gov These comprehensive cleanup strategies are vital for preparing a clean extract suitable for instrumental analysis. nih.gov
| Adsorbent | Purpose | Typical Use | Reference |
|---|---|---|---|
| Acid-Modified Silica Gel | Removal of lipids and other oxidizable organic interferences. | Used for fatty matrices like food, feed, and biological tissues. | nih.govnih.gov |
| Basic Alumina | Fractionation of different classes of chlorinated compounds. Separates PCDD/Fs from some PCBs. | A key component in multi-column cleanup systems for selective isolation. | fms-inc.comuliege.be |
| Activated Carbon (e.g., Carbon-Celite) | Specific retention of planar molecules (like PCDD/Fs) and separation from non-planar compounds. | Final cleanup step; analytes are often recovered by reverse-flow elution with toluene. | fms-inc.comj2scientific.eu |
| Florisil | Used in combination with other adsorbents for the cleanup of various environmental and food samples. | Can be used in micro-columns for final polishing of the extract. | nih.govmdpi.com |
High-Resolution Chromatographic Separation
After extensive cleanup, the extract is subjected to high-resolution chromatography to separate the this compound congener from other closely related isomers. nih.gov
High-resolution gas chromatography (HRGC) is the standard and essential technique for separating the complex mixtures of PCDF congeners. rudn.runih.gov The separation of the 135 PCDF congeners and 75 polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners is a significant analytical challenge. epa.gov
The ability to achieve isomer-specific separation is critical because toxicity varies dramatically between congeners, with those substituted at the 2,3,7,8-positions being of highest concern. nih.govepa.gov Capillary columns, typically 60 meters in length, are used to provide the necessary resolving power. rudn.ru Commonly used stationary phases for this analysis include non-polar phases like DB-5 and more polar phases such as SP-2330 or SP-2331, which are chosen for their ability to separate specific isomers. rudn.ru The selection of the GC column is a critical parameter defined in regulatory methods like US EPA Method 1613B. spectroscopyonline.com
| Stationary Phase Type | Example Column | Primary Application | Reference |
|---|---|---|---|
| Non-polar | DB-5, DB-5MS | General purpose, robust separation of PCDD/PCDF homologue groups. | rudn.ruresearchgate.net |
| Polar | SP-2330, SP-2331, CPSil 88 | Specifically used for the separation of toxic 2,3,7,8-substituted isomers from other congeners. | rudn.ru |
While gas chromatography is the dominant separation technique, liquid chromatography (LC) also plays a role in the analytical workflow. europa.eu High-performance liquid chromatography (HPLC) can be used as part of the cleanup and fractionation process before GC-MS analysis. oup.com For instance, reverse-phase LC can provide an additional layer of cleanup for highly contaminated extracts. oup.com
In some research applications, HPLC with acetonitrile (B52724) and/or water as the mobile phase has been used for the analysis of certain PCDFs. researchgate.net Furthermore, alternative techniques like packed column supercritical fluid chromatography (pSFC) have been explored as a fast and green alternative to HRGC for separating PCDDs and PCDFs, demonstrating comparable separation of homologue groups. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification
The definitive identification and quantification of this compound is accomplished using high-resolution mass spectrometry (HRMS), most commonly with a magnetic sector or Orbitrap mass analyzer. spectroscopyonline.comthermofisher.com This technique is mandated by regulatory protocols like US EPA Method 1613B because it provides the necessary selectivity and sensitivity to detect analytes at picogram and femtogram levels. spectroscopyonline.com
HRMS instruments can distinguish between the exact mass of a target analyte and the mass of an interfering ion that may have the same nominal mass (isobaric interference). thermofisher.com This is crucial in complex environmental samples where numerous other chlorinated compounds are present. nih.gov Regulatory methods require a mass resolving power of at least 10,000 to ensure that the measured mass is highly accurate. thermofisher.com For example, the Orbitrap Exploris GC mass spectrometer can achieve a resolution of approximately 40,000 in the mass range of PCDFs, well exceeding this requirement. thermofisher.com
Quantification is performed using the isotope dilution method, where a known amount of a ¹³C-labeled analog of the target compound is added to the sample at the beginning of the analytical process. By comparing the response of the native analyte to its labeled internal standard, precise and accurate quantification can be achieved, correcting for any analyte loss during the extensive extraction and cleanup steps. The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it records the signal for specific, characteristic ions of both the native and labeled compounds, ensuring unambiguous identification and quantification. rudn.ruspectroscopyonline.com
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₃Cl₅O | nist.gov |
| Molecular Weight | 340.417 g/mol | nist.gov |
| Monoisotopic Mass | 337.862653 Da | nih.gov |
*Data shown for the 2,3,7,8-substituted isomer, 1,2,3,7,8-PeCDF, as a representative pentachlorodibenzofuran.
Isotope Dilution Mass Spectrometry for Accuracy
Isotope dilution mass spectrometry (IDMS) is the definitive method for the quantitative analysis of this compound, ensuring the highest degree of accuracy and precision. This technique is mandated by regulatory methods such as the U.S. Environmental Protection Agency (EPA) Method 8290A and Method 1613 for the analysis of chlorinated dioxins and furans. epa.govnih.gov The fundamental principle of IDMS involves "spiking" the sample with a known quantity of an isotopically labeled analogue of the target analyte before any extraction or cleanup procedures are performed. For pentachlorodibenzofurans, this is typically a ¹³C₁₂-labeled version of a pentachlorodibenzofuran standard. well-labs.com
Because the labeled standard is chemically identical to the native analyte, it experiences the same chemical and physical losses throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. The mass spectrometer can differentiate between the native (unlabeled) and the labeled internal standard based on their mass difference. By measuring the ratio of the response of the native analyte to the labeled internal standard, analysts can accurately calculate the initial concentration of the native this compound in the sample, effectively correcting for any recovery losses. This approach minimizes analytical uncertainty and is essential for generating legally defensible data in environmental monitoring. nist.gov
The combination of high-resolution gas chromatography (HRGC) for separating the isomers and high-resolution mass spectrometry (HRMS) for detection provides the necessary specificity to distinguish target compounds from potential interferences. epa.govnih.gov EPA Method 8290A, for instance, is designed for the analysis of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in a variety of environmental matrices. well-labs.com
Table 1: Analytical Parameters for PCDF Analysis via EPA Method 8290A
| Parameter | Specification | Purpose |
|---|---|---|
| Instrumentation | High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS) | Provides the required sensitivity and selectivity for isomer-specific detection at ppt (B1677978) to ppq levels. well-labs.com |
| Primary GC Column | 60-m DB-5 or equivalent | Achieves chromatographic separation of many PCDF congeners. epa.gov |
| Confirmation Column | DB-225, SP-2330, or equivalent | Used for confirmation and resolution of co-eluting isomers, particularly for toxicologically significant congeners like 2,3,7,8-TCDF. epa.gov |
| Quantification Method | Isotope Dilution | Ensures high accuracy by correcting for analyte loss during sample preparation and analysis using ¹³C₁₂-labeled internal standards. well-labs.com |
| Calibration Range (PeCDF) | 10 - 2000 ppq (for 1-L water) | Defines the concentration range over which the instrument response is considered linear and quantitative. epa.gov |
| Recovery Standards | ¹³C₁₂-1,2,3,4-TCDD, ¹³C₁₂-1,2,3,7,8,9-HxCDD | Added to the final extract to verify the recovery of internal standards. The tetra-chloro standard is used for tetra- and penta-chlorinated analytes. well-labs.com |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry, commonly known as MS/MS, is a powerful technique used for the structural elucidation and confirmation of chemical compounds, including PCDF isomers. nationalmaglab.org While HRMS provides a highly accurate mass measurement of the molecular ion, MS/MS offers an additional dimension of specificity by generating fragmentation data. nih.gov
The MS/MS process involves several steps:
Precursor Ion Selection: After initial ionization (e.g., by electron impact), the molecular ion of this compound (with a specific mass-to-charge ratio, m/z) is isolated from all other ions in the mass spectrometer. nationalmaglab.org
Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into a collision cell filled with an inert gas (like argon). The resulting collisions impart energy to the ion, causing it to break apart into smaller, characteristic fragment ions, also known as product ions. nationalmaglab.org
Product Ion Analysis: The product ions are then analyzed by a second mass analyzer, generating a product ion spectrum. nationalmaglab.org
This product ion spectrum is a unique fingerprint for a specific molecule. The fragmentation pattern of a pentachlorodibenzofuran is predictable and primarily involves the sequential loss of chlorine (Cl), dichlorine (Cl₂), and a carbonyl chloride group (COCl) from the molecular ion. The specific pattern of losses can help confirm the identity of the pentachlorodibenzofuran homologue group. While differentiating all positional isomers based solely on fragmentation patterns can be challenging, the combination of chromatographic retention time and the MS/MS spectrum provides very strong evidence for the compound's identity. libretexts.orglibretexts.org
More recently, gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has been approved as an alternative method for dioxin and furan (B31954) analysis. shimadzu.com This technique operates in Multiple Reaction Monitoring (MRM) mode, where the system is set to detect a specific precursor-to-product ion transition, offering exceptional selectivity and sensitivity by filtering out background noise. shimadzu.com
Quality Assurance and Quality Control in Environmental Trace Analysis
Rigorous quality assurance (QA) and quality control (QC) procedures are imperative to ensure that data generated from the analysis of this compound are reliable, reproducible, and legally defensible. researchgate.net Environmental laboratories must adhere to a comprehensive quality system that governs every step of the analytical process, from sample collection to final data reporting. researchgate.netucf.edu
Key elements of a robust QA/QC program for PCDF analysis include:
Standard Operating Procedures (SOPs): All analytical work must be performed following detailed and validated SOPs, which are typically based on official regulatory methods like EPA 8290A. epa.govresearchgate.net
Data Quality Objectives (DQOs): Before analysis begins, the specific goals of the project, including required detection limits, precision, and accuracy, must be clearly defined. researchgate.net
Certified Reference Materials (CRMs): The use of CRMs, when available, helps to validate the accuracy of the entire analytical method.
Internal Standards: As detailed under the isotope dilution section, every sample, blank, and control sample must be spiked with isotopically labeled internal standards prior to extraction to monitor and correct for method performance. well-labs.com
Method Blanks: A method blank (an analyte-free matrix) is processed alongside each batch of samples to demonstrate that the laboratory environment, reagents, and apparatus are free from contamination that could lead to false positives.
Laboratory Control Samples (LCS): An LCS consists of a clean matrix spiked with a known concentration of target analytes. It is analyzed with each sample batch to monitor the performance and accuracy of the method independent of any sample-specific matrix effects.
Matrix Spike/Matrix Spike Duplicates (MS/MSD): These are prepared by spiking two separate aliquots of a field sample with a known quantity of analytes. Analysis of the MS/MSD provides information on the effect of the sample matrix on analyte recovery (accuracy) and the precision of the method. google.com
Analyte Identification Criteria: Positive identification of this compound requires that several criteria be met simultaneously:
The gas chromatographic peak must fall within the specified retention time window established during calibration.
The signal-to-noise ratio must be above a defined threshold (e.g., ≥ 2.5).
The measured isotopic ratio of the two most abundant ions in the molecular cluster must be within a specified tolerance (e.g., ±15%) of the theoretical ratio. shimadzu.com
Adherence to these QA/QC protocols ensures that the analytical results are of known and documented quality. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| This compound | 1,2,3,6,8-PeCDF | Primary subject of the article |
| 1,2,3,7,8-Pentachlorodibenzofuran | 1,2,3,7,8-PeCDF | A toxic isomer mentioned as a target analyte in EPA methods |
| 2,3,4,7,8-Pentachlorodibenzofuran | 2,3,4,7,8-PeCDF | A toxic isomer mentioned as a target analyte in EPA methods |
| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-TCDF | A toxicologically significant congener used for method validation |
| ¹³C₁₂-1,2,3,4-Tetrachlorodibenzo-p-dioxin | ¹³C₁₂-1,2,3,4-TCDD | Isotopically labeled recovery standard |
| ¹³C₁₂-1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | ¹³C₁₂-1,2,3,7,8,9-HxCDD | Isotopically labeled recovery standard |
Molecular and Cellular Interaction Mechanisms of 1,2,3,6,8 Pentachlorodibenzofuran
Aryl Hydrocarbon Receptor (AhR) Binding and Activation
The initiation of the major toxic and biological effects of PCDFs begins with their binding to the Aryl Hydrocarbon Receptor (AhR). researchgate.net This receptor is a cytosolic transcription factor that, in its inactive state, is part of a protein complex. kg.ac.rs
1,2,3,6,8-PeCDF, like other PCDF congeners, is presumed to diffuse across the cell membrane and bind to the AhR located in the cytoplasm. researchgate.net This binding event is the necessary first step for nearly all subsequent dioxin-like toxic effects. researchgate.netinchem.org The AhR is held in an inactive state through its association with several co-chaperone proteins, including heat shock protein 90 (hsp90). inchem.org The binding of a ligand such as a PCDF congener causes a conformational change in the AhR, leading to the dissociation of these chaperone proteins. kg.ac.rs This exposes a nuclear localization signal on the receptor, targeting it for transport into the nucleus. mdpi.com
The binding affinity of different PCDF congeners to the AhR can vary significantly depending on their specific chlorine substitution pattern, which in turn dictates their relative potency. kg.ac.rsinchem.org
Following ligand binding and the release of chaperone proteins, the activated AhR-ligand complex translocates from the cytoplasm into the nucleus. nih.govresearchgate.net Inside the nucleus, it forms a heterodimer with another protein known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.commdpi.com
This newly formed AhR/ARNT complex functions as a transcription factor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), which are located in the promoter and enhancer regions of target genes. researchgate.netmdpi.commdpi.com The binding of the AhR/ARNT dimer to XREs initiates the transcription of a battery of downstream genes, leading to a cascade of altered gene expression and subsequent cellular responses. mdpi.comnih.gov A negative feedback loop exists where the induced Aryl Hydrocarbon Receptor Repressor (AHRR) protein can compete with AhR for binding to ARNT, thereby inhibiting the signaling pathway. mdpi.commdpi.com
Table 1: Key Components of the AhR Signaling Pathway
| Component | Type | Location | Function |
| 1,2,3,6,8-PeCDF | Ligand | Extracellular/Cytosol | Binds to and activates the Aryl Hydrocarbon Receptor. |
| AhR | Receptor/Transcription Factor | Cytosol (inactive), Nucleus (active) | Binds ligand, translocates to the nucleus, and forms a dimer with ARNT. |
| hsp90 | Chaperone Protein | Cytosol | Stabilizes the inactive AhR; dissociates upon ligand binding. |
| ARNT | Transcription Factor | Nucleus | Dimerizes with the activated AhR to form a functional DNA-binding complex. |
| XRE | DNA Sequence | Nucleus (Gene Promoters) | Recognition site for the AhR/ARNT complex, initiating gene transcription. |
Xenobiotic-Metabolizing Enzyme Induction Profiles
A primary and well-characterized consequence of AhR activation by PCDFs is the potent induction of a suite of genes encoding drug-metabolizing enzymes. tandfonline.comscispace.com
The most prominent genes induced via the AhR-XRE pathway are members of the Cytochrome P450 (CYP) superfamily, particularly those in the CYP1 family. tandfonline.comscispace.comwur.nl Activation of the AhR/ARNT complex leads to a marked increase in the transcription of CYP1A1 and CYP1B1 genes. mdpi.comnih.govnih.gov The induction of CYP1A enzyme activity, such as ethoxyresorufin-O-deethylase (EROD) activity, is a sensitive and commonly used biomarker for exposure to AhR-activating compounds like PCDFs. nih.gov This induction is considered an adaptive response, as these enzymes metabolize xenobiotics, although this process can sometimes lead to the formation of more toxic metabolites. scispace.com
The AhR signaling cascade also regulates the expression of Phase II xenobiotic-metabolizing enzymes. nih.gov Notably, the induction of certain UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1 and UGT1A6, occurs following exposure to AhR agonists. inchem.orgmdpi.cominchem.org These enzymes play a crucial role in the detoxification and excretion of various compounds by conjugating them with glucuronic acid, thereby increasing their water solubility.
Perturbations of Endogenous Biochemical Pathways
The activation of the AhR by compounds like 1,2,3,6,8-PeCDF extends beyond the induction of metabolizing enzymes, leading to interference with various endogenous biochemical and signaling pathways. nih.gov This crosstalk can disrupt normal cellular function and is thought to underlie much of the toxicity associated with dioxin-like compounds.
AhR activation can lead to metabolic reprogramming, where pathways such as central carbon metabolism and amino acid metabolism are altered. nih.gov Furthermore, the AhR signaling pathway can interfere with other critical cellular signaling networks. For instance, studies have shown that the assembly of the AhR-ARNT complex can disrupt pathways like the PPAR signaling pathway, which is essential for glucose metabolism and fatty acid oxidation. nih.gov The broad range of affected genes and pathways explains the diverse, multi-organ toxicities elicited by this class of compounds. nih.govmdpi.com
Circadian Rhythm Regulatory Mechanisms
1,2,3,6,8-Pentachlorodibenzofuran, as a halogenated dibenzofuran (B1670420), is recognized for its capacity to bind to and activate the Aryl Hydrocarbon Receptor (AhR). This interaction is a critical initiating event that can lead to the disruption of normal circadian rhythms. The AhR signaling pathway is deeply integrated with the molecular machinery that governs the body's internal 24-hour clock.
Research has demonstrated a reciprocal regulatory relationship between AhR and the core components of the circadian clock. nih.gov The expression of AhR itself can exhibit a rhythmic pattern, indicating that its sensitivity to ligands like this compound may vary throughout the day. nih.gov Conversely, the activation of AhR can directly influence the core clock mechanism. nih.govresearchgate.net
The disruption of circadian rhythms by AhR activation is not only a matter of altered gene expression but also has broader physiological implications. The maintenance of circadian homeostasis is crucial for metabolic regulation, and its impairment by substances that activate AhR can contribute to metabolic dysregulation. nih.govtandfonline.com
Cell-Cycle Modulation
The influence of this compound on cell-cycle modulation is primarily mediated through its activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR signaling pathway has been shown to have a direct role in the control of the cell cycle, with evidence pointing to its ability to induce cell cycle arrest, particularly in the G1 phase. nih.govnih.gov
One of the key mechanisms underlying this effect is the functional interaction between the activated AhR and the retinoblastoma tumor suppressor protein (pRb). nih.gov The AhR can directly associate with the hypophosphorylated, active form of pRb. nih.gov This interaction is significant because pRb is a critical regulator of the G1/S phase transition. By binding to pRb, the activated AhR can inhibit the progression of the cell cycle into the S phase, where DNA replication occurs. nih.gov
The activation of AhR can also influence the expression of genes that are integral to cell cycle control. While historically known for its role in inducing xenobiotic metabolizing enzymes, it is now understood that AhR-mediated changes in gene expression extend to those that affect cell growth and proliferation. nih.gov This regulatory role positions the AhR signaling pathway as a potential target for influencing cell proliferation. nih.gov The ability of AhR to impact cell-to-cell contact and be regulated by cell density further underscores its involvement in cellular growth processes. nih.gov
Wnt/beta-catenin Signaling Alterations
The activation of the Aryl Hydrocarbon Receptor (AhR) by compounds such as this compound can lead to significant alterations in the Wnt/β-catenin signaling pathway. oup.com This pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and adhesion. The interplay between AhR and Wnt/β-catenin signaling is complex and can be both cooperative and inhibitory. oup.comnih.gov
Studies have shown that while AhR and β-catenin can cooperate in the induction of certain AhR target genes, sustained activation of AhR can lead to a downregulation of Wnt/β-catenin signaling. oup.comoup.com This occurs through a reduction in the pool of dephosphorylated, active β-catenin. oup.comoup.com The activation of AhR can also lead to the hypophosphorylation of Dishevelled, a key protein in the Wnt signaling cascade. oup.comoup.com
Furthermore, persistent AhR activation has been observed to downregulate the expression of several target genes of the Wnt/β-catenin pathway. oup.comoup.com In some cellular contexts, AhR is a component of a repressive complex that binds to β-catenin, promoting its ubiquitination and subsequent degradation. nih.gov This can lead to a decrease in β-catenin-mediated transcriptional activity. The disruption of Wnt/β-catenin signaling by AhR activation has been linked to altered cell differentiation and a reduction in cell adhesion. oup.comoup.com
| Research Finding | Cellular Model | Effect of AhR Activation | Reference |
| Downregulation of Wnt/β-catenin pathway target genes | Liver progenitor cells | Decreased expression of target genes | oup.com |
| Decreased active β-catenin | Liver progenitor cells | Reduction of dephosphorylated β-catenin | oup.com |
| Hypophosphorylation of Dishevelled | Liver progenitor cells | Impaired Wnt signal transduction | oup.com |
| Promotion of β-catenin degradation | Mouse gut | Suppression of gut carcinogenesis | nih.gov |
Steroid Hormone Receptor Degradation Pathway Modulation
This compound, through its activation of the Aryl Hydrocarbon Receptor (AhR), can modulate the degradation pathways of steroid hormone receptors. oup.comnih.gov The interaction between the AhR and steroid hormone receptor signaling is a well-documented area of crosstalk, with the activated AhR capable of influencing the stability and function of receptors such as the estrogen receptor (ER) and the androgen receptor (AR). nih.govmdpi.com
A significant mechanism in this modulation is the ability of the ligand-activated AhR to promote the proteolysis of ERα and AR. nih.gov This is achieved through the assembly of a ubiquitin ligase complex, specifically CUL4BAhR. nih.gov In this complex, the AhR functions as a substrate-recognition subunit, directly recruiting the steroid hormone receptors for ubiquitination and subsequent degradation by the proteasome. nih.gov This novel role for AhR as a ligand-dependent E3 ubiquitin ligase provides a direct molecular pathway for the observed adverse effects of dioxin-like compounds on endocrine systems. nih.gov
This AhR-mediated degradation of steroid hormone receptors is one of several proposed mechanisms of crosstalk. Other interactions include the direct inhibition of ER target genes by the AhR/ARNT heterodimer binding to inhibitory xenobiotic response elements (XREs) and the "squelching" of shared coactivators. mdpi.comresearchgate.net
| Interaction Mechanism | Effect on Steroid Receptor | Key Players | Reference |
| Proteasomal Degradation | Increased turnover | AhR, CUL4BAhR, ERα, AR | nih.gov |
| Transcriptional Repression | Inhibition of target genes | AhR/ARNT, inhibitory XREs | mdpi.comresearchgate.net |
| Coactivator Sequestration | Reduced transcriptional activity | AhR, ERα, shared coactivators (e.g., ARNT) | mdpi.comresearchgate.net |
T-cell Subset Differentiation Dynamics
The differentiation of T-cell subsets is another critical immunological process that can be altered by this compound via its activation of the Aryl Hydrocarbon Receptor (AhR). oup.com The AhR is a key environmental sensor in immune cells and plays a significant role in regulating the development and function of both innate and adaptive lymphocytes, including various T-cell subsets. frontiersin.org
AhR activation has been shown to influence the differentiation of several T-helper (Th) cell lineages. For instance, in the presence of certain cytokines like IL-6 and TGF-β, AhR activation can enhance the differentiation of Th17 cells. frontiersin.orgpnas.org Th17 cells are characterized by their production of cytokines such as IL-17A and IL-22. frontiersin.org The AhR can also promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. pnas.org
Conversely, AhR deficiency in T-cells has been shown to suppress Th17 cell differentiation. pnas.org The role of AhR in T-cell differentiation is complex and can be context-dependent, influenced by the specific ligand, the cytokine milieu, and the T-cell subset involved. For example, the activation of AhR by some ligands can inhibit the activity of effector T-cells while increasing the numbers of Tregs. pnas.org AhR has also been found to be important for the differentiation and function of resident memory CD8+ T cells. nih.gov
| T-cell Subset | Effect of AhR Activation/Presence | Key Findings | Reference |
| Th17 cells | Promotes differentiation | Enhanced production of IL-17A and IL-22. | frontiersin.org |
| Regulatory T cells (Tregs) | Induces differentiation | Contributes to immune tolerance. | pnas.org |
| Effector T cells | Can inhibit activity | Ligand-dependent effects on T-cell function. | pnas.org |
| Resident memory CD8+ T cells | Promotes differentiation and function | AhR is a cell-intrinsic factor for their development. | nih.gov |
Environmental Degradation and Biotransformation Research
Photochemical Transformation in Environmental Media
Photochemical transformation, or photolysis, is a key abiotic degradation process for PCDFs in the environment, particularly in the atmosphere and surface waters. This process can occur through two primary mechanisms: direct and indirect photolysis.
Direct photolysis involves the direct absorption of solar radiation (specifically UV light) by the PCDF molecule, leading to the cleavage of carbon-chlorine (C-Cl) bonds. The energy from the photons excites the molecule to a state where it becomes unstable, resulting in the stepwise removal of chlorine atoms. Generally, the rate of photolysis increases for more highly chlorinated congeners.
Indirect photolysis involves other chemical species present in the environment, known as photosensitizers, which absorb light and transfer the energy to the PCDF or generate reactive species that attack it. nih.gov Natural components of surface waters like dissolved organic matter (DOM), including humic and fulvic acids, are effective photosensitizers. nih.gov Upon irradiation, these substances can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, which are highly effective at degrading persistent organic compounds.
Studies on related compounds like polybrominated dibenzofurans (PBDFs) have shown that photochemical transformation and sunlight exposure contribute significantly to their degradation. nih.gov For pentachlorophenol (B1679276) (PCP), a precursor to some PCDFs, advanced oxidation processes (AOPs) utilizing UV light in combination with hydrogen peroxide (H₂O₂) have been shown to generate highly reactive hydroxyl radicals that can mineralize the organic pollutant. While this process was studied in the context of PCP degradation, it highlights a potential pathway for the destruction of resulting PCDF impurities.
Microbial Bioremediation and Biodegradation Potential
The microbial breakdown of highly chlorinated compounds like 1,2,3,6,8-PeCDF is a slow but crucial process for their ultimate removal from the environment. frontiersin.org Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, typically involving different microbial pathways. nih.gov
Aerobic biodegradation of highly chlorinated PCDFs is generally considered to be a very slow and often incomplete process. researchgate.net Most aerobic bacteria that can degrade aromatic compounds utilize dioxygenase enzymes to initiate the attack on the aromatic ring. researchgate.netnih.gov However, the presence of multiple chlorine substituents hinders this enzymatic attack, making highly chlorinated congeners like PeCDF highly recalcitrant under aerobic conditions. nih.gov
Research on dichlorinated dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) has identified bacteria, such as Bacillus sp. and Serratia sp., that can achieve significant removal. nih.gov These bacteria express dioxygenase genes (e.g., dbfA1) that are crucial for the initial ring-cleavage. nih.gov However, the degradation efficiency decreases with increasing chlorination. For a compound like 1,2,3,6,8-PeCDF, aerobic degradation is unlikely to be a significant pathway without prior dechlorination. Often, a sequential anaerobic-aerobic process is more effective, where initial anaerobic dechlorination yields less chlorinated congeners that are more susceptible to subsequent aerobic breakdown. taylorfrancis.com
Under anaerobic conditions, a key mechanism for the biotransformation of PCDFs is reductive dechlorination. researchgate.net This process involves microorganisms using the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. youtube.com This is the first and necessary step for the complete degradation of highly chlorinated PCDFs. researchgate.net
Studies on sediments contaminated with various PCDF congeners have demonstrated that indigenous microorganisms can dechlorinate these compounds. Research on the closely related 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) showed that it was reductively dechlorinated to trichlorodibenzofurans (TrCDFs) and then to dichlorodibenzofurans (DiCDFs). researchgate.net This process is often slow, occurring over months or years, but demonstrates a natural attenuation pathway.
The process is analogous to the well-studied degradation of pentachlorophenol (PCP) by anaerobic consortia. In these systems, PCP is sequentially dechlorinated, with chlorines being removed from the ortho, meta, and para positions to produce various tetra-, tri-, and dichlorophenol intermediates. nih.gov This stepwise removal of chlorine atoms reduces the toxicity of the molecule and makes the resulting lesser-chlorinated compounds more amenable to further degradation. nih.gov For 1,2,3,6,8-PeCDF, a similar pathway of sequential hydrogenolysis would be the expected primary transformation route in anaerobic environments like deep sediments and water-logged soils.
Table 1: Comparison of Microbial Degradation Pathways for Chlorinated Aromatic Compounds
| Condition | Primary Mechanism | Key Organisms/Enzymes | Efficiency for Highly Chlorinated Congeners | Typical End Products |
|---|---|---|---|---|
| Aerobic | Dioxygenase-mediated ring cleavage | Pseudomonas, Bacillus, Serratia; Dioxygenases | Low to negligible | Chlorinated catechols, ring cleavage products |
| Anaerobic | Reductive Dechlorination (Hydrogenolysis) | Dehalogenating bacteria (e.g., Dehalococcoides) | Slow but significant | Lesser-chlorinated congeners, eventually leading to dibenzofuran |
Chemical Degradation Processes in Environmental Matrices
Beyond photochemical and biological processes, other chemical reactions can contribute to the degradation of 1,2,3,6,8-PeCDF in environmental matrices like soil and sediment.
One significant process is reaction with strong oxidizing agents. For instance, technologies involving heat-activated persulfate have been shown to effectively destroy PCDDs/Fs in soil. researchgate.net This chemical oxidation can transform the parent compound into byproducts like chlorophenols and chlorobenzenes, which may then be more easily biodegraded. researchgate.net Similarly, Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to partially oxidize highly toxic congeners, making them more amenable to bioremediation. researchgate.net
Abiotic degradation can also be facilitated by reactive surfaces. For example, certain mineral surfaces in soils can catalyze degradation reactions. While not extensively studied for PCDFs, such surface-mediated reactions are known to occur for other chlorinated pollutants.
Furthermore, thermal desorption processes used in sediment remediation can decompose PCDFs, although under certain conditions, they can also inadvertently lead to the formation of new PCDF congeners from precursors like Polychlorinated Biphenyls (PCBs). nih.gov
Table 2: Summary of Environmental Degradation Processes for 1,2,3,6,8-PeCDF
| Process Type | Specific Mechanism | Environmental Medium | Key Factors |
|---|---|---|---|
| Photochemical | Direct & Indirect Photolysis | Atmosphere, Surface Water | Sunlight (UV), Photosensitizers (e.g., Humic Acids) |
| Microbial (Aerobic) | Oxidative Ring Cleavage | Surface Soil, Aerated Water | Oxygen, Specific bacterial strains (less effective for high chlorination) |
| Microbial (Anaerobic) | Reductive Dechlorination | Sediments, Deep Soils, Groundwater | Lack of oxygen, Presence of electron donors and specific anaerobic bacteria |
| Chemical | Advanced Oxidation (e.g., Fenton's reagent) | Soil, Water (in treatment scenarios) | Presence of strong oxidizing agents (e.g., •OH) |
Computational Chemistry and Modeling for 1,2,3,6,8 Pentachlorodibenzofuran
Computational chemistry and modeling are indispensable tools for understanding the behavior and potential hazards of chemical compounds like 1,2,3,6,8-Pentachlorodibenzofuran (1,2,3,6,8-PeCDF). These in silico methods provide insights into the molecule's properties, interactions, and fate, especially when experimental data is limited.
Regulatory Frameworks and Environmental Monitoring of Pcdfs
International Regulations Pertaining to Persistent Organic Pollutants (POPs)
The primary international treaty governing persistent organic pollutants (POPs), including PCDFs, is the Stockholm Convention. pops.intepd.gov.hkiisd.org This global agreement aims to protect human health and the environment from chemicals that remain intact in the environment for extended periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. pops.intepd.gov.hkiisd.org PCDFs, as a class of unintentionally produced POPs, are addressed under Annex C of the Convention. iisd.org This requires parties to the convention to take measures to reduce or eliminate releases from anthropogenic sources. epd.gov.hkstate.gov
The Convention mandates the development of national action plans to identify, characterize, and manage the release of these substances. state.govepa.gov It also promotes the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for new and existing sources to prevent or minimize the formation and release of PCDFs. state.govepa.gov While the Stockholm Convention does not list individual PCDF congeners, its framework covers the entire class of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs). epd.gov.hk The obligations under the convention are implemented by signatory nations through their own national regulations. bundesumweltministerium.de
National and Regional Environmental Standards and Guidelines
At the national and regional level, various bodies have established standards and guidelines for PCDFs in different environmental media. These are often based on the concept of Toxic Equivalency (TEQ), which sums the toxicity of different dioxin-like compounds, including PCDFs, relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). eurofins.dewikipedia.org
In the European Union , Regulation (EU) 2019/1021 on persistent organic pollutants implements the Stockholm Convention and sets strict limits on the production, placing on the market, and use of POPs. europa.eu It also includes provisions for waste management to prevent the release of these substances. europa.eu
In the United States , the Environmental Protection Agency (EPA) regulates PCDFs under various statutes. They are considered hazardous air pollutants under the Clean Air Act and are managed as priority toxic pollutants under the Clean Water Act. epa.gov The EPA's Integrated Risk Information System (IRIS) provides toxicity assessments for various chemicals, including PCDFs, which are used to inform regulatory decisions. For instance, California's Office of Environmental Health Hazard Assessment (OEHHA) has established cancer potency information for 1,2,3,7,8-Pentachlorodibenzofuran. ca.gov
Canada has established Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health for PCDD/Fs, which are based on a background concentration approach. ccme.ca These guidelines provide a framework for assessing and managing contaminated sites. The Canadian Council of Ministers of the Environment (CCME) has also developed Tissue Residue Guidelines for the protection of wildlife that consume aquatic biota contaminated with PCDD/Fs. ccme.ca
The following table summarizes some of the key regulatory values and guidelines:
| Jurisdiction/Agency | Regulation/Guideline | Value/Standard | Relevant Compound(s) |
| WHO | Toxic Equivalency Factor (TEF) | 0.3 (for mammals) | 1,2,3,7,8-Pentachlorodibenzofuran |
| USA (California OEHHA) | Inhalation Unit Risk | 1.1 E+0 (µ g/cubic meter)^-1 | 1,2,3,7,8-Pentachlorodibenzofuran |
| USA (California OEHHA) | Oral Slope Factor | 3.9 E+3 (mg/kg-day)^-1 | 1,2,3,7,8-Pentachlorodibenzofuran |
| Canada (CCME) | Soil Quality Guideline (Agricultural) | 4 ng TEQ/kg | PCDD/Fs |
| Canada (CCME) | Soil Quality Guideline (Residential/Parkland) | 4 ng TEQ/kg | PCDD/Fs |
| Canada (CCME) | Soil Quality Guideline (Commercial/Industrial) | 4 ng TEQ/kg | PCDD/Fs |
Environmental Monitoring Programs for PCDF Congeners
Environmental monitoring programs are crucial for assessing the presence, levels, and trends of PCDFs in various environmental compartments. These programs often analyze for a suite of PCDF congeners, including 1,2,3,6,8-Pentachlorodibenzofuran, to understand the sources and fate of these contaminants. nih.govnih.gov
Monitoring is conducted on a variety of matrices, including:
Air: To assess atmospheric deposition and long-range transport.
Soil and Sediment: As these are major sinks for PCDFs. nih.govnih.govuiowa.edu
Water: To determine concentrations in aquatic environments. researchgate.net
Biota: Including fish, wildlife, and human tissues, to assess bioaccumulation and potential health risks. ccme.caresearchgate.net
National and regional monitoring programs, such as the U.S. National Dioxin Air Monitoring Network and various European monitoring initiatives, provide valuable data on PCDF levels. nih.gov These programs often use high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the sensitive and specific detection of PCDF congeners. epa.govnih.gov The data from these programs are essential for evaluating the effectiveness of regulations and identifying emerging issues. For example, studies have analyzed PCDF congener profiles in soil and vegetation near industrial facilities to pinpoint emission sources. nih.govnih.gov
Risk Assessment Methodologies for PCDF Mixtures
The risk assessment of PCDF mixtures is complex because these compounds rarely occur in isolation. health.state.mn.us The most widely accepted approach is the Toxic Equivalency (TEQ) methodology, which utilizes Toxic Equivalency Factors (TEFs). eurofins.dewikipedia.orgnih.gov TEFs express the toxicity of an individual PCDF congener relative to 2,3,7,8-TCDD, which is assigned a TEF of 1.0. eurofins.deresearchgate.net The World Health Organization (WHO) has established consensus TEFs for PCDDs, PCDFs, and dioxin-like PCBs for human and wildlife risk assessment. nih.govresearchgate.net
The TEQ of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. wikipedia.orghealth.state.mn.us This provides a single value that represents the total dioxin-like toxicity of the mixture. wikipedia.org
Steps in the TEQ Risk Assessment Process:
Identify and quantify the concentrations of individual PCDF congeners in the environmental sample.
Multiply the concentration of each congener by its assigned TEF value.
Sum the resulting values to obtain the total TEQ for the mixture.
The TEF for 1,2,3,7,8-Pentachlorodibenzofuran for mammals is 0.3. This indicates that it is considered to be 30% as toxic as 2,3,7,8-TCDD.
While the TEF/TEQ approach is a valuable tool, it has limitations. It assumes additivity of the toxic effects of the individual congeners and does not account for potential synergistic or antagonistic interactions. researchgate.net Ongoing research aims to refine these methodologies and develop new approaches for assessing the risks of complex chemical mixtures. nih.govnih.govepa.gov
Emerging Research Directions and Unanswered Questions
Elucidation of Less Understood Formation Pathways
The primary formation of polychlorinated dibenzofurans, including 1,2,3,6,8-PeCDF, is known to occur as unintentional byproducts in thermal and industrial processes. wikipedia.org They are generated during the incineration of chlorine-containing products like PVC and PCBs, or from the combustion of non-chlorinated materials in the presence of chlorine donors. wikipedia.org However, emerging research seeks to move beyond this general understanding to elucidate more specific and less-quantified formation pathways.
Key areas of investigation include:
Precursor-driven formation: This pathway involves the chemical transformation of precursor compounds, such as chlorophenols and polychlorinated biphenyls (PCBs), into PCDFs. The precise mechanisms and conditions that favor the formation of the 1,2,3,6,8-PeCDF congener specifically are a subject of ongoing research.
De novo synthesis: This process describes the formation of PCDFs from elemental carbon, a chlorine source, and oxygen, often catalyzed by metal species on surfaces like fly ash in incinerators. Research aims to understand how process conditions (e.g., temperature, residence time, catalyst presence) influence the congener profile, including the yield of 1,2,3,6,8-PeCDF. epa.gov
Industrial Chemical Processes: Beyond incineration, PCDFs can be trace contaminants in the manufacturing of certain chemicals. Identifying these sources and the specific reaction conditions that lead to the formation of 1,2,3,6,8-PeCDF is critical for source control and pollution prevention.
Advancements in Ultra-Trace Analytical Techniques
The environmental and biological monitoring of 1,2,3,6,8-PeCDF is challenging due to its extremely low concentrations and the presence of numerous interfering compounds and related congeners. europa.eunemi.gov The gold standard for the definitive identification and quantification of PCDFs is High-Resolution Gas Chromatography combined with High-Resolution Mass Spectrometry (HRGC/HRMS). publications.gc.canih.govjmst.info
Advancements in this area are focused on:
Improving Sensitivity and Detection Limits: While current methods like EPA Method 1613 can achieve detection in the picogram (pg) to femtogram range, there is a continuous drive to push these limits lower. europa.eujmst.info This is crucial for accurately assessing background levels in pristine environments and for monitoring subtle changes in contamination over time.
Enhancing Sample Preparation: Effective analysis depends on rigorous sample extraction and cleanup to isolate the target analytes from complex matrices like soil, sediment, and biological tissues. nemi.govnih.gov Research is ongoing to develop more efficient, faster, and miniaturized cleanup techniques that reduce solvent use and minimize the potential for sample loss or contamination.
High-Throughput Analysis: The need to analyze a large number of samples for comprehensive environmental assessment and human biomonitoring drives the development of faster analytical workflows. nih.gov While HRGC/HRMS is traditionally time-consuming, innovations in automation and data processing are helping to increase sample throughput. nih.gov
Interdisciplinary Approaches to Environmental Transport and Impact
Understanding how 1,2,3,6,8-PeCDF moves through and partitions within the environment is essential for predicting its fate and exposure risks. PCDFs are known persistent organic pollutants (POPs) that can undergo long-range atmospheric transport, leading to global distribution. nih.govresearchgate.netepa.gov
Interdisciplinary research combines atmospheric science, environmental chemistry, and ecology to investigate:
Atmospheric Partitioning: The distribution of 1,2,3,6,8-PeCDF between the gas phase and atmospheric particles is a key determinant of its transport distance. epa.gov Congeners with higher vapor pressures tend to be found more in the vapor phase. epa.gov Modeling efforts seek to refine predictions of this partitioning based on the specific physicochemical properties of the congener and varying atmospheric conditions.
Multimedia Fate Modeling: These models simulate the movement and accumulation of chemicals in different environmental compartments, including air, water, soil, and sediment. nih.govresearchgate.net Accurate modeling for 1,2,3,6,8-PeCDF requires precise data on its degradation half-lives in these different media, its affinity for particulate matter, and its potential for bioaccumulation. researchgate.netresearchgate.net
Biomagnification in Food Webs: Once deposited, PCDFs can enter food chains. researchgate.net Interdisciplinary studies tracing the flow of specific congeners like 1,2,3,6,8-PeCDF through aquatic and terrestrial food webs are necessary to understand how they accumulate and magnify to levels that could pose a risk to higher-trophic-level organisms, including humans.
Refined Mechanistic Understanding at the Systems Biology Level
While the toxicity of many PCDF congeners is linked to their ability to bind and activate the Aryl hydrocarbon receptor (AhR), a full understanding of their biological impact requires a more holistic, systems-level approach. wikiwand.com Systems biology integrates data from genomics, metabolomics, and proteomics to build a comprehensive picture of how a chemical perturbs biological networks.
Emerging research in this area includes:
Toxicogenomics and Metabolomics: Studies are beginning to analyze how exposure to specific PCDFs or their metabolites alters gene expression and metabolic profiles. nih.gov For instance, research has identified hydroxylated metabolites like 7-hydroxy-1,2,3,6,8-pentachlorodibenzofuran in metabolomic analyses, linking them to changes in gene-metabolite clusters associated with stress responses and apoptosis. nih.govacademicdirect.org This approach moves beyond single endpoints to identify toxicity pathways and networks.
Receptor Interaction Modeling: While AhR binding is a key initiating event, the downstream consequences are complex. Research is aimed at refining our understanding of how the structure of 1,2,3,6,8-PeCDF influences its binding affinity and subsequent activation of gene transcription, and how this compares to other highly toxic congeners.
Adverse Outcome Pathway (AOP) Development: The AOP framework provides a structure for linking a molecular initiating event (like AhR binding) to an adverse outcome at the individual or population level through a series of key biological events. Developing AOPs for specific PCDFs helps in organizing mechanistic data and supporting risk assessment.
Development of Sustainable Remediation Strategies
Cleaning up environments contaminated with persistent compounds like 1,2,3,6,8-PeCDF requires effective and sustainable solutions that avoid simply transferring the problem elsewhere. Biological methods are considered a promising and environmentally sound alternative to harsher physicochemical treatments. neptjournal.comnih.govjst.go.jp
Key research directions in sustainable remediation include:
Microbial Degradation: The use of microorganisms to break down PCDFs is a major area of study. neptjournal.comnih.govjst.go.jp Research focuses on identifying and optimizing microbial consortia that can work under different conditions. researchgate.net This includes anaerobic reductive dechlorination, where bacteria remove chlorine atoms from the PCDF structure, and aerobic degradation, where bacteria and fungi use enzymes like dioxygenases and peroxidases to break open the aromatic rings. neptjournal.comnih.govjst.go.jp
Phytoremediation: This strategy uses plants to remove, contain, or degrade contaminants in soil and water. mdpi.com Research is exploring the potential of specific plant species, sometimes assisted by root-associated microbes (rhizobacteria), to enhance the degradation of PCDFs in the soil. mdpi.com Studies have shown that rhizobacteria-assisted phytoremediation can significantly reduce PCDF concentrations in contaminated soils. mdpi.com
Enhanced Natural Attenuation: This involves monitoring and, where possible, stimulating natural processes to reduce contaminant levels. For PCDFs, this could include amending soil with compost or other organic matter to boost the activity of native degrading microorganisms. neptjournal.comresearchgate.net
Table 1: Summary of Research Findings for 1,2,3,6,8-Pentachlorodibenzofuran
| Section | Key Research Area | Significant Findings | Relevant Citations |
|---|---|---|---|
| 10.1. Formation Pathways | Identification in combustion emissions. | 1,2,3,6,8-PeCDF is identified as a congener formed during thermal processes like waste incineration. | wikipedia.orgtum.de |
| 10.2. Analytical Techniques | Ultra-trace quantification methods. | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the standard method for analyzing PCDFs at picogram per gram (pg/g) concentrations in environmental samples. | nemi.govpublications.gc.canih.gov |
| 10.3. Environmental Transport | Long-range atmospheric transport. | PCDFs are persistent organic pollutants that adsorb to particles and can be transported over long distances in the atmosphere. | epa.govresearchgate.netepa.gov |
| 10.4. Systems Biology | Metabolomics and gene expression. | A hydroxylated metabolite of 1,2,3,6,8-PeCDF has been identified in metabolomic studies, with links to perturbations in gene-metabolite networks. | nih.govacademicdirect.org |
| 10.5. Remediation Strategies | Bioremediation of contaminated sites. | Strategies like microbial degradation (aerobic and anaerobic), phytoremediation, and co-composting show promise for the sustainable remediation of PCDF-contaminated soils. | neptjournal.comjst.go.jpresearchgate.netmdpi.com |
Q & A
How can researchers differentiate 1,2,3,6,8-pentachlorodibenzofuran from its structural isomers in environmental samples?
Methodological Answer:
Isomer-specific identification requires high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) using isotopic dilution. For example, European standard EN-1948 (used for polychlorinated dibenzofurans) employs 13C-labeled internal standards to distinguish isomers like 1,2,3,6,8-PeCDF from co-eluting congeners (e.g., 2,3,4,7,8-PeCDF) . Key parameters include retention time matching, ion abundance ratios (e.g., m/z 340 for molecular ions), and confirmation via multiple reaction monitoring (MRM). Cross-validation with certified reference materials (CRMs) such as those from Kanto Reagents (e.g., 50 µg/mL solutions in toluene mixtures) is critical for accuracy .
What are the challenges in quantifying low concentrations of 1,2,3,6,8-PeCDF in biological matrices?
Methodological Answer:
Matrix interference and lipid content complicate extraction. A validated approach involves:
- Sample Preparation: Accelerated solvent extraction (ASE) with hexane:acetone (1:1 v/v), followed by cleanup via multilayer silica gel and activated carbon columns .
- Sensitivity Limits: The NHANES 2005-2006 protocol achieved a detection limit of 0.0677 pg/g for hexachlorodibenzofurans using HRGC/HRMS, which can be extrapolated to pentachlorinated isomers .
- Quality Control: Spike-and-recovery experiments with isotopically labeled analogs (e.g., 13C-1,2,3,6,8-PeCDF) to correct for losses during lipid removal .
How does chlorination pattern influence the toxicokinetics of 1,2,3,6,8-PeCDF compared to other isomers?
Advanced Research Focus:
Toxicokinetic differences arise from substitution positions affecting AhR binding affinity. For example:
- AhR Activation: 2,3,4,7,8-PeCDF has higher binding potency (EC50 = 0.3 nM) than 1,2,3,7,8-PeCDF (EC50 = 3 nM) due to lateral chlorination .
- Metabolic Stability: CYP1A2-mediated hydroxylation is slower in 1,2,3,6,8-PeCDF compared to 2,3,4,7,8-PeCDF, as shown in knockout mouse models .
Experimental Design: Use in vitro reporter gene assays (e.g., DR-CALUX) and in vivo disposition studies with radiolabeled compounds to compare isomer-specific half-lives .
What statistical models are suitable for dose-response analysis of 1,2,3,6,8-PeCDF-induced hepatotoxicity?
Advanced Research Focus:
Benchmark dose (BMD) modeling with exponential degree 4 functions effectively captures non-linear responses. For example:
- Data Source: Pluess et al. (1988a) analyzed relative liver weight changes in rats exposed to 1,2,3,7,8-PeCDF, identifying a BMDL10 of 0.1 µg/kg/day .
- Model Validation: Apply Akaike Information Criterion (AIC) to compare constant vs. non-constant variance assumptions, ensuring robustness for regulatory risk assessments .
How do environmental degradation pathways differ between 1,2,3,6,8-PeCDF and 2,3,4,7,8-PeCDF?
Methodological Answer:
- Atmospheric Half-Life: 2,3,4,7,8-PeCDF reacts with OH radicals (estimated t1/2 = 2.1 days), while 1,2,3,6,8-PeCDF may persist longer due to lower vapor pressure (1.63×10⁻⁷ mmHg) favoring particle-phase adsorption .
- Photolysis: UV irradiation studies show lateral chlorination (e.g., 2,3,7,8-positions) increases degradation rates by 30% compared to non-lateral isomers .
Experimental Design: Use gas-phase reaction chambers and particulate matter sampling to simulate environmental fate .
What are the critical gaps in isomer-specific toxicity data for 1,2,3,6,8-PeCDF?
Advanced Research Focus:
- Epidemiological Data: No human studies directly link 1,2,3,6,8-PeCDF to outcomes, unlike 2,3,4,7,8-PeCDF, which is classified as a Group 1 carcinogen by IARC .
- Mechanistic Studies: Limited data on Nrf2/ARE pathway activation and epigenetic effects (e.g., DNA methylation). Proposed studies should use hepatic cell lines (e.g., HepG2) exposed to isomer-specific congener mixtures .
How can researchers address discrepancies in isomer-specific toxicity equivalency factors (TEFs)?
Methodological Answer:
- TEF Assignment: Current WHO TEFs for PeCDFs are based on 2,3,4,7,8-PeCDF (TEF = 0.3), while other isomers lack consensus. Use relative potency factors (REPs) derived from in vitro assays to refine TEFs for understudied isomers .
- Data Harmonization: Cross-laboratory validation via intercomparison programs (e.g., EPA’s dioxin toxic equivalency scheme) to reduce variability in REP estimates .
What analytical standards are recommended for quantifying 1,2,3,6,8-PeCDF in sediment samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
